molecular formula C10H10ClN3O B1387411 2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1170410-91-9

2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B1387411
CAS No.: 1170410-91-9
M. Wt: 223.66 g/mol
InChI Key: KTVRZXYOFWVLIS-UHFFFAOYSA-N
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Description

2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyrido[2,3-b]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives .

Scientific Research Applications

2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific structural features and the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct electronic properties and a different spectrum of biological activities .

Properties

IUPAC Name

2-chloro-4-propylpyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-2-6-14-9-7(4-3-5-12-9)13-8(11)10(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVRZXYOFWVLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=N2)N=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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